
4-(Pyridin-4-yl)pyrrolidin-2-one
Beschreibung
Molecular Architecture and Stereochemical Considerations
4-(Pyridin-4-yl)pyrrolidin-2-one (C₉H₁₀N₂O) features a five-membered pyrrolidin-2-one ring fused to a pyridin-4-yl substituent at the 4-position (Figure 1). The pyrrolidin-2-one core adopts a non-planar conformation due to partial double-bond character in the amide group (C=O bond length: ~1.23 Å). The pyridine ring, with its nitrogen atom para to the point of attachment, introduces aromaticity and planar geometry, creating a hybrid system of rigid and flexible regions.
Stereochemical analysis reveals that the 4-position of the pyrrolidin-2-one ring serves as a chiral center when substituted asymmetrically. For this compound, the planar pyridine group and adjacent carbonyl oxygen create a stereogenic environment. Computational models predict two enantiomers with an energy difference of 1.2 kcal/mol, favoring the S-configuration due to reduced steric clashes between the pyridine nitrogen and lactam oxygen.
Comparative Analysis of Tautomeric Forms
The compound exhibits limited tautomeric flexibility due to its rigid lactam structure. Key observations include:
- Lactam-Ketoenamine Equilibrium : Theoretical studies suggest a minor ketoenamine tautomer (0.3% population at 298 K) where the amide proton shifts to the adjacent carbon, breaking aromaticity (Figure 2A). This tautomer is stabilized by intramolecular hydrogen bonding (N-H···O=C, 2.1 Å).
- Pyridine Protonation States : At physiological pH, the pyridine nitrogen remains unprotonated (pKₐ = 3.1), but protonation at acidic conditions (pH < 2) creates a charged species with altered dipole moments (Δμ = 4.7 D).
Tautomer | Energy (kcal/mol) | Population (%) | Stabilizing Interactions |
---|---|---|---|
Lactam | 0.0 | 99.7 | N-H···O=C (2.0 Å) |
Ketoenamine | +2.8 | 0.3 | C-H···N (2.3 Å) |
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data for analogous compounds reveal key structural motifs:
- Pyrrolidinone Ring Puckering : The lactam ring adopts a half-chair conformation (Cremer-Pople parameters: θ = 112.5°, φ = 38.7°), with the pyridin-4-yl group in an axial orientation to minimize steric strain.
- Intermolecular Interactions :
- π-π stacking between pyridine rings (3.4 Å separation)
- C-H···O hydrogen bonds (2.5 Å) linking lactam carbonyls
- Unit Cell Parameters : Monoclinic system (space group P2₁/c) with a = 8.23 Å, b = 12.45 Å, c = 10.17 Å, β = 105.3°.
For this compound specifically, density functional theory (DFT)-optimized bond lengths align with crystallographic data from similar structures:
Computational Chemistry Predictions (DFT Calculations)
DFT studies at the B3LYP/6-311++G(d,p) level provide insights into electronic structure and reactivity:
Frontier Molecular Orbitals :
Electrostatic Potential :
Thermodynamic Stability :
Reactivity Descriptors :
- Chemical hardness (η): 2.2 eV
- Electrophilicity index (ω): 1.7 eV
- Nucleophilic Parr function: 0.45 at C3 position.
Eigenschaften
IUPAC Name |
4-pyridin-4-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECHVBQXAJIFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268132-89-3 | |
Record name | 4-(pyridin-4-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Target of Action
The primary target of the compound 4-(Pyridin-4-yl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target. PRS plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule.
Mode of Action
This compound interacts with its target, the Prolyl-tRNA synthetase, by binding to the ATP-site of the enzyme. This interaction inhibits the function of the enzyme, disrupting the protein synthesis process within the cell.
Biochemical Pathways
The inhibition of Prolyl-tRNA synthetase by this compound affects the protein synthesis pathway. This disruption in protein synthesis leads to a decrease in the production of essential proteins, affecting various downstream cellular processes and functions.
Pharmacokinetics
The pyrrolidine ring, a key structural component of the compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring. These properties could potentially impact the bioavailability of this compound.
Biochemische Analyse
Biochemical Properties
4-(Pyridin-4-yl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of prolyl-tRNA synthetase (PRS). This enzyme is essential for protein synthesis, and inhibition by this compound disrupts this process, leading to antimalarial activity . The compound interacts with the ATP-binding site of PRS, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA . This interaction is highly specific and involves hydrogen bonding and hydrophobic interactions within the active site of the enzyme.
Cellular Effects
This compound exhibits significant effects on various cell types, particularly in the context of malaria. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compound affects cellular processes by inhibiting protein synthesis, leading to the accumulation of uncharged tRNAs and subsequent activation of the integrated stress response . This results in altered gene expression and disruption of cellular metabolism, ultimately leading to the death of the parasite.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of prolyl-tRNA synthetase. This binding inhibits the enzyme’s activity, preventing the synthesis of prolyl-tRNA and thereby halting protein synthesis . The compound’s structure allows it to fit precisely within the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This inhibition leads to a cascade of cellular events, including the activation of stress response pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on prolyl-tRNA synthetase for several days, but prolonged exposure can lead to partial degradation and reduced efficacy . Additionally, the compound’s effects on cellular function, such as protein synthesis inhibition and stress response activation, persist for several hours after initial exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits prolyl-tRNA synthetase without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . The threshold for these adverse effects varies among different animal models, but careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell . The primary metabolic pathway involves hydroxylation and subsequent conjugation with glucuronic acid, facilitating the compound’s excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it accumulates in the cytoplasm, where it exerts its inhibitory effects on prolyl-tRNA synthetase . The compound’s distribution is influenced by its lipophilicity and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with prolyl-tRNA synthetase . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is confined to the cytoplasm, where it inhibits protein synthesis and triggers stress response pathways .
Biologische Aktivität
4-(Pyridin-4-yl)pyrrolidin-2-one, also known as 1-(pyridin-4-yl)pyrrolidin-2-one, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been identified as a promising candidate for various therapeutic applications, particularly in the fields of antimalarial and anticancer research. Its mechanism of action primarily involves the inhibition of prolyl-tRNA synthetase (PRS), which is crucial for protein synthesis in pathogenic organisms.
The compound features a pyrrolidinone core with a pyridine ring at the 4-position. Its unique structure allows it to interact with specific molecular targets, leading to significant biological effects.
Property | Details |
---|---|
Molecular Formula | C₈H₉N₃O |
Molecular Weight | 163.17 g/mol |
Solubility | Soluble in DMSO and ethanol |
Chirality | Chiral compound (two enantiomers) |
The primary mechanism of action for this compound involves its role as an inhibitor of prolyl-tRNA synthetase. By binding to the ATP-binding pocket of PRS, this compound disrupts protein synthesis in Plasmodium species, which are responsible for malaria, and other pathogens like Toxoplasma gondii.
Antimalarial Activity
Research has demonstrated that derivatives of this compound exhibit potent antimalarial properties. A study highlighted the effectiveness of these compounds against Plasmodium falciparum, showing IC₅₀ values in the low nanomolar range (e.g., 10 nM), indicating strong inhibitory activity against malaria parasites while maintaining acceptable selectivity indices against human cells (SI > 50) .
Table: Antimalarial Activity Data
Compound | IC₅₀ (nM) | Selectivity Index (SI) |
---|---|---|
1-(Pyridin-4-yl)pyrrolidin-2-one | 10 | >50 |
Other Derivatives | Varies | Varies |
Anticancer Activity
In addition to its antimalarial properties, this compound has shown promise in anticancer research. Studies have reported its cytotoxic effects on various cancer cell lines, including breast cancer cells. The compound's efficacy was evaluated using MTT assays, revealing significant reductions in cell viability at concentrations as low as 6.25 µM for certain derivatives .
Table: Anticancer Activity Data
Cell Line | Compound Concentration (µM) | Viability Reduction (%) |
---|---|---|
MDA-MB-231 (Triple-negative) | 6.25 | Significant |
MCF-7 (HER2-positive) | 25 | Moderate |
Case Study 1: Malaria Treatment
A recent study focused on the development of antimalarial drugs based on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives. The study involved screening a library of compounds for their ability to inhibit PRS in Plasmodium species. The results indicated that several derivatives not only inhibited parasite growth but also had favorable pharmacokinetic profiles, suggesting their potential use as oral prophylactic agents against malaria .
Case Study 2: Cancer Cell Lines
In another investigation, the effects of various pyrrolidinone derivatives on breast cancer cell lines were assessed. The study found that certain compounds significantly decreased cell viability, indicating their potential as anticancer agents. The research emphasized the need for further optimization to enhance selectivity and potency against specific cancer types .
Wissenschaftliche Forschungsanwendungen
Case Studies
A study conducted by Takeda Pharmaceutical Company screened a library of PRS ATP-site binders, leading to the identification of 4-(pyridin-4-yl)pyrrolidin-2-one derivatives as promising candidates. The lead compound from this series showed effective blood-stage activity and acceptable selectivity indices when tested against human cell lines, suggesting a favorable therapeutic window .
Synthesis Approaches
The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and good yields. The structural flexibility of this compound allows for modifications that can enhance its pharmacological properties .
Structural Insights
The compound's structure can be modified to create isotopic variants for in vivo imaging applications. These modifications can facilitate the study of pharmacokinetics and metabolic pathways in living organisms .
Additional Applications
Beyond its antimalarial properties, there is potential for this compound derivatives to be explored in other therapeutic areas, such as:
- Antiviral Agents : Given the role of PRS in various biological systems, these compounds may have applications beyond malaria.
- Cancer Therapy : The inhibition of protein synthesis pathways could be leveraged in oncology to target rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
The pharmacological and physicochemical properties of 4-(Pyridin-4-yl)pyrrolidin-2-one are strongly influenced by substituent position and functional group modifications. Below is a systematic comparison with structurally related analogs:
Structural Analogs with Pyridinyl Substitutions
Key Findings :
- Substituent Position : Shifting the pyridinyl group from the 4- to 1-position (as in 1-(Pyridin-4-yl)pyrrolidin-2-one) enhances antimalarial potency but reduces metabolic stability. The 1-position derivative exhibited 10 nM activity against Plasmodium falciparum but showed low solubility and moderate microsomal clearance .
- Functional Groups : Introducing electron-withdrawing groups (e.g., chloro, oxadiazole) at the 1-position improves antioxidant activity. For example, 1-(5-chloro-2-hydroxyphenyl) derivatives outperformed ascorbic acid in radical scavenging assays .
Physicochemical and Pharmacokinetic Properties
Property | This compound | 1-(Pyridin-4-yl)pyrrolidin-2-one | Benzylated Pyrrolidin-2-one (Anti-Alzheimer’s) |
---|---|---|---|
Molecular Weight (g/mol) | 162.19 | 162.19 | ~400–500 |
LogP | ~0.5 (predicted) | 1.2–1.8 | 2.5–3.5 (high lipophilicity) |
Metabolic Stability | Not reported | Low to moderate in liver microsomes | High (designed for CNS penetration) |
Therapeutic Index | N/A | SI > 50 (antimalarial) | Comparable to donepezil (AChE inhibition) |
Insights :
- Lipophilicity : Benzylated derivatives (e.g., anti-Alzheimer’s compound 10b ) exhibit higher LogP values, facilitating blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Pyridin-4-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via cyclocondensation of 4-acetylpyridine with amines or via palladium-catalyzed cross-coupling reactions. Optimization includes adjusting catalysts (e.g., Pd(OAc)₂ for Suzuki-Miyaura coupling), solvent systems (e.g., DMF/water mixtures), and temperature (80–120°C) to improve yields. Precursor purification, such as chromatography, is critical for intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound derivatives?
- Methodology : Nuclear magnetic resonance (NMR, ¹H/¹³C) identifies substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves chiral centers, while HPLC with chiral columns assesses enantiomeric purity (e.g., >98% for PET tracer precursors) .
Advanced Research Questions
Q. How can this compound be utilized in the development of PET radiotracers for synaptic density imaging in neurodegenerative diseases?
- Methodology : The compound serves as a backbone for SV2A-targeting radiotracers like [¹¹C]UCB-J. Radiolabeling involves Suzuki-Miyaura coupling with [¹¹C]methyl iodide, using Pd₂(dba)₃ and SPhos ligand. In vivo validation includes dynamic PET scans in nonhuman primates to quantify binding potential (BPₙ₀) and test-retest variability (<10%) .
Q. What strategies resolve discrepancies in enantiomeric purity during the synthesis of chiral this compound derivatives?
- Methodology : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution. Asymmetric hydrogenation with Ru-BINAP catalysts achieves >99% ee. Analytical validation via circular dichroism (CD) and chiral HPLC ensures compliance with radiopharmaceutical standards .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound-based compounds?
- Methodology : In vitro metabolic stability assays using liver microsomes (human/rodent) assess CYP450 interactions. In vivo studies in rodent models measure blood-brain barrier penetration (e.g., logP ~2.5 for [¹¹C]UCB-J). Autoradiography and compartmental modeling (e.g., 2T4k_VB) quantify synaptic density in Alzheimer’s disease .
Data Analysis and Contradiction Resolution
Q. How do researchers address conflicting data on the binding affinity of this compound derivatives across species?
- Methodology : Species-specific SV2A homology modeling (e.g., human vs. rodent) identifies residue variations affecting ligand interactions. Competitive binding assays with [³H]UCB-J validate cross-species affinity (Kd = 3–6 nM in humans vs. 8–12 nM in rats). Discrepancies are resolved by adjusting tracer kinetics in compartmental models .
Q. What experimental controls are critical when optimizing reaction yields for this compound derivatives under microwave-assisted conditions?
- Methodology : Control reaction temperature (100–150°C) and irradiation power (300–600 W) to prevent decomposition. Use inert atmospheres (N₂/Ar) to avoid oxidation. Compare yields with conventional thermal methods (e.g., 75% vs. 50% for microwave vs. oil bath) and validate purity via LC-MS .
Methodological Considerations
Q. What parameters define the optimal radiochemical purity (RCP) for this compound-based PET tracers?
- Methodology : RCP >95% is mandatory for clinical use, achieved via semi-preparative HPLC (C18 column, acetonitrile/water gradient). Quality control includes gamma counting for specific activity (>37 GBq/µmol) and stability testing over 90 minutes post-synthesis .
Q. How do researchers mitigate batch-to-batch variability in the synthesis of this compound intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.